molecular formula C13H18N4O B11788183 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B11788183
M. Wt: 246.31 g/mol
InChI Key: YXKFFFZOFFWBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyrrole ring, a piperidine ring, and an oxadiazole ring. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.

    Reduction: Reduction reactions can occur at various sites, potentially modifying the oxadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, it may be investigated for its interactions with enzymes and receptors, potentially serving as a lead compound for drug development.

Medicine

Medicinal chemistry applications include exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole depends on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-thiadiazole
  • 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-triazole

Uniqueness

The uniqueness of 5-(1-Methyl-1H-pyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole lies in its specific ring structure and the presence of multiple heteroatoms, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

5-(1-methylpyrrol-2-yl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H18N4O/c1-17-8-2-3-11(17)13-15-12(16-18-13)9-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7,9H2,1H3

InChI Key

YXKFFFZOFFWBLU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.